molecular formula C10H10N4O3 B11777467 2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid

2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid

Katalognummer: B11777467
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: BBTKWTYAHBHFLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the methyl and propanoic acid groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various pteridine derivatives, while reduction can produce different alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme activity and metabolic pathways.

    Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methyl-2-(4-oxopteridin-3(4H)-yl)butanoic acid
  • 2-Methyl-2-(4-oxopteridin-3(4H)-yl)pentanoic acid
  • 2-Methyl-2-(4-oxopteridin-3(4H)-yl)hexanoic acid

Uniqueness

2-Methyl-2-(4-oxopteridin-3(4H)-yl)propanoic acid is unique due to its specific structure and functional groups. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences can make it more suitable for certain applications, such as specific chemical syntheses or targeted biological studies.

Eigenschaften

Molekularformel

C10H10N4O3

Molekulargewicht

234.21 g/mol

IUPAC-Name

2-methyl-2-(4-oxopteridin-3-yl)propanoic acid

InChI

InChI=1S/C10H10N4O3/c1-10(2,9(16)17)14-5-13-7-6(8(14)15)11-3-4-12-7/h3-5H,1-2H3,(H,16,17)

InChI-Schlüssel

BBTKWTYAHBHFLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)O)N1C=NC2=NC=CN=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.